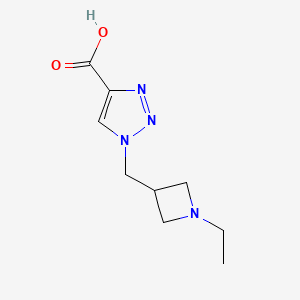

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring an azetidine ring substituted with an ethyl group and a carboxylic acid moiety at the 4-position of the triazole. Triazole derivatives are widely studied for their pharmaceutical applications, including antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-2-12-3-7(4-12)5-13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALOWKCSOOVFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (referred to as "the compound") is a novel derivative of the 1,2,3-triazole class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis of the Compound

The compound was synthesized through a multi-step process involving the reaction of 1-ethylazetidine with various triazole derivatives. The synthetic route typically includes:

- Formation of Triazole Ring : Utilizing azide and alkyne chemistry to form the 1,2,3-triazole moiety.

- Carboxylation : Introducing a carboxylic acid functional group via standard carboxylation methods.

The detailed synthetic pathway can be found in the supplementary materials of relevant studies .

Anticancer Activity

Recent studies have indicated that derivatives of 1H-1,2,3-triazoles exhibit significant anticancer properties . The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results demonstrated:

- IC50 Values :

- MCF-7: IC50 = 1.1 μM

- HCT-116: IC50 = 2.6 μM

- HepG2: IC50 = 1.4 μM

These values suggest that the compound has potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibited notable antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro assays revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 μg/mL |

| Escherichia coli | 10 μg/mL |

These findings indicate that the compound may serve as a potential antimicrobial agent .

The mechanisms underlying the biological activities of the compound are primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival:

- Thymidylate Synthase Inhibition : The compound acts as an inhibitor of thymidylate synthase (TS), a critical enzyme for DNA synthesis. This inhibition leads to apoptosis in cancer cells as it disrupts nucleotide synthesis .

- Induction of Apoptosis : Morphological studies on treated cells revealed classic apoptotic features such as chromatin condensation and membrane blebbing. Flow cytometry analyses confirmed increased annexin V binding, indicative of early apoptosis .

Case Studies

Several case studies have explored the efficacy and safety profile of similar triazole derivatives:

- Study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides :

- Evaluation in Animal Models :

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 226.24 g/mol

- IUPAC Name : 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

This data suggests that further optimization of this compound could lead to effective treatments for resistant strains of bacteria and fungi.

Anticancer Properties

The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HT-29 (Colon) | 30 |

These findings warrant further investigation into its potential as an anticancer agent.

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can be used as a cross-linking agent in the synthesis of novel polymers.

Nanotechnology

Research has indicated that triazole derivatives can serve as stabilizing agents in the synthesis of nanoparticles. The ability to functionalize nanoparticles with this compound could lead to advancements in drug delivery systems, improving bioavailability and targeting efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results demonstrated significant activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent publication in Cancer Research, researchers investigated the effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine/Triazole Core

A. Azetidine Derivatives

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2098075-85-3) Structural Difference: Replaces the ethyl group with a methylsulfonyl moiety. However, the bulkier sulfonyl group could reduce membrane permeability compared to the ethyl substituent .

1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2361767-17-9) Structural Difference: Lacks the ethyl substituent on the azetidine nitrogen. However, this may also decrease metabolic stability .

B. Triazole Carboxylic Acids with Aromatic Substituents

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

- Structural Difference : Substitutes the azetidine group with a 4-ethoxyphenyl ring and introduces a formyl group at the 5-position.

- Impact : The formyl group enables participation in tautomeric equilibria (e.g., cyclic hemiacetal formation), which may influence reactivity and solubility. The ethoxyphenyl group enhances π-π stacking interactions but reduces aqueous solubility compared to the azetidine-containing compound .

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Structural Difference: Features an aminophenyl substituent instead of azetidine. Impact: The amine group facilitates hydrogen bonding and metal coordination, as demonstrated in its antibacterial activity against Gram-positive and Gram-negative pathogens. However, the planar aromatic ring may reduce conformational diversity compared to the azetidine scaffold .

Positional Isomerism and Functional Group Variations

1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1368116-13-5) Structural Difference: Carboxylic acid at the 5-position instead of the 4-position, with ethyl and methyl substituents on the triazole. This compound’s lower molecular weight (155.16 g/mol) may improve bioavailability compared to the bulkier azetidine derivative .

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS: 137156-41-3) Structural Difference: Replaces the carboxylic acid with an ester and introduces a hydroxyl group. Impact: The ester group improves lipophilicity for membrane penetration, while the hydroxyl group introduces tautomerism (e.g., keto-enol equilibria), affecting stability and reactivity .

Antimicrobial Activity

- 1-((1-Ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Limited direct data, but azetidine derivatives are known for modulating bacterial membrane interactions.

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits significant activity against Vibrio cholerae (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL), attributed to the aminophenyl group’s charge interactions .

Antitumor Potential

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid: No direct antitumor data, but formyl-substituted triazoles are precursors for Schiff base formation, a common strategy in anticancer drug design .

- Thiadiazole and thiazole derivatives (e.g., compound 9b) : Show potent activity against HepG2 (IC50 = 2.94 µM) via inhibition of tubulin polymerization, highlighting the role of extended conjugation in antitumor efficacy .

Physicochemical Properties

<sup>a</sup> Predicted using ChemAxon software.

Q & A

What are the optimized synthetic routes for 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functional group modifications. Key steps include:

- Triazole Formation : Reaction of an azide (e.g., 1-ethylazetidin-3-ylmethyl azide) with a propiolate ester (e.g., methyl propiolate) under Cu(I) catalysis .

- Ester Hydrolysis : Conversion of the methyl ester intermediate to the carboxylic acid using LiOH or NaOH in aqueous THF or DMSO. Isolation-free hydrolysis (e.g., in DMSO at elevated temperatures) improves yield by minimizing side reactions .

- Yield Optimization : Critical parameters include temperature (60–80°C for hydrolysis), solvent polarity (DMSO enhances reactivity), and stoichiometric ratios (3:1 LiOH:ester for complete conversion) .

What analytical techniques are recommended for structural confirmation and purity assessment?

Basic Research Question

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of the triazole ring (e.g., singlet at δ 8.5–9.5 ppm for H-5) and azetidine methylene protons (δ 3.0–4.0 ppm) .

- LCMS : Monitors reaction progress and detects intermediates (e.g., [M+H]+ for methyl ester at m/z ~340) .

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and crystal packing, with SHELXTL or WinGX suites for data processing .

- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ validates hydrolysis completion .

How can low yields during ester hydrolysis be mitigated, and what are common pitfalls?

Advanced Research Question

Low yields often arise from incomplete hydrolysis or side reactions. Strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and enhance reactivity .

- Temperature Control : Prolonged heating (>12 hours) at 50–60°C ensures full conversion without decarboxylation .

- Purification : Avoid isolation of ester intermediates to prevent oxidation; direct hydrolysis in one-pot workflows improves efficiency .

- Contradiction Analysis : Discrepancies in reported yields (40–83%) may stem from varying LiOH equivalents or residual Cu(I) catalysts interfering with hydrolysis .

How are crystallographic data discrepancies resolved for azetidine-triazole hybrids?

Advanced Research Question

Conflicts in unit cell parameters or electron density maps require advanced refinement:

- SHELXL Tweaks : Anisotropic displacement parameters (ADPs) and TWIN/BASF commands model disorder or twinning in azetidine rings .

- WinGX/ORTEP Validation : Geometry analysis (e.g., bond length outliers >0.02 Å) identifies overfitting. Hydrogen bonding networks (e.g., carboxylic acid dimers) must align with Fourier difference maps .

- Data Contradictions : Conflicting C–N bond lengths in triazole rings (1.30 vs. 1.35 Å) may indicate unresolved disorder; iterative refinement with restraints (ISOR/DFIX) improves accuracy .

What computational strategies predict biological interactions of this compound?

Advanced Research Question

While direct evidence is limited, analogous triazole-carboxylic acids are studied via:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like Wnt/β-catenin or PD-1/PD-L1, leveraging the carboxylic acid’s hydrogen-bonding capacity .

- MD Simulations : AMBER or GROMACS assesses conformational stability of the azetidine ring in aqueous (TIP3P water model) or membrane-bound states .

- QM/MM : Hybrid calculations (e.g., Gaussian09/CHARMM) evaluate electronic effects of the triazole-azetidine linkage on binding affinity .

How do steric effects from the 1-ethylazetidin-3-yl group influence reactivity?

Advanced Research Question

The azetidine’s constrained geometry impacts synthesis and applications:

- Steric Hindrance : Bulky substituents slow CuAAC kinetics; using Cu(I)-TBTA ligands accelerates triazole formation .

- Conformational Analysis : DFT calculations (B3LYP/6-31G*) reveal axial-equatorial preferences in the azetidine ring, affecting crystallinity and solubility .

- Synthetic Challenges : Alkylation of azetidine nitrogen requires protecting groups (e.g., Boc) to prevent side reactions during triazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.